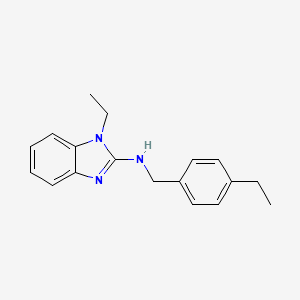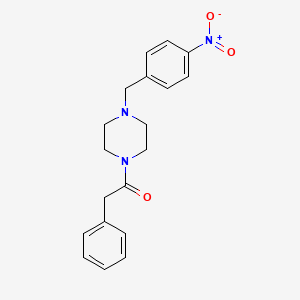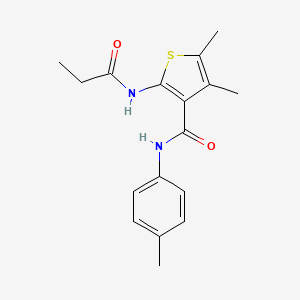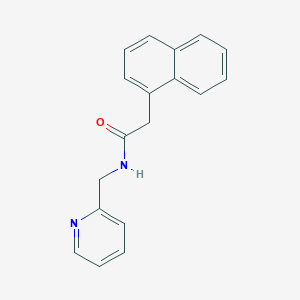![molecular formula C11H11NO3S B5851243 1-[(5-acetyl-3-thienyl)methyl]-2,5-pyrrolidinedione](/img/structure/B5851243.png)
1-[(5-acetyl-3-thienyl)methyl]-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-acetyl-3-thienyl)methyl]-2,5-pyrrolidinedione, also known as Thioflavin T, is a fluorescent dye that is widely used in scientific research for its ability to bind to amyloid fibrils. Amyloid fibrils are abnormal protein aggregates that are associated with several neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. The binding of Thioflavin T to amyloid fibrils allows for their visualization and quantification, making it a valuable tool for the study of these diseases.
Mécanisme D'action
1-[(5-acetyl-3-thienyl)methyl]-2,5-pyrrolidinedione T binds to the β-sheet structure of amyloid fibrils through hydrophobic interactions and hydrogen bonding. This binding results in a shift in the dye's fluorescence spectrum, allowing for the visualization and quantification of amyloid fibrils.
Biochemical and Physiological Effects:
1-[(5-acetyl-3-thienyl)methyl]-2,5-pyrrolidinedione T is a non-toxic dye that does not affect the biochemical or physiological properties of amyloid fibrils. It has been shown to have no effect on the stability, toxicity, or aggregation kinetics of amyloid fibrils.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of 1-[(5-acetyl-3-thienyl)methyl]-2,5-pyrrolidinedione T include its high sensitivity and specificity for amyloid fibrils, its ease of use, and its non-toxic nature. However, 1-[(5-acetyl-3-thienyl)methyl]-2,5-pyrrolidinedione T has some limitations, including its potential interference with other fluorescent dyes, its limited solubility in aqueous solutions, and its inability to distinguish between different types of amyloid fibrils.
Orientations Futures
1. Development of new fluorescent dyes with improved specificity and sensitivity for amyloid fibrils.
2. Investigation of the role of amyloid fibrils in the pathogenesis of neurodegenerative diseases.
3. Development of new therapeutics for amyloid-related diseases based on the detection and quantification of amyloid fibrils.
4. Evaluation of the potential of 1-[(5-acetyl-3-thienyl)methyl]-2,5-pyrrolidinedione T for the detection and quantification of amyloid fibrils in vivo.
5. Exploration of the use of 1-[(5-acetyl-3-thienyl)methyl]-2,5-pyrrolidinedione T in the diagnosis and monitoring of amyloid-related diseases.
Méthodes De Synthèse
1-[(5-acetyl-3-thienyl)methyl]-2,5-pyrrolidinedione T can be synthesized through a multistep process involving the reaction of thioflavone with acetic anhydride and pyrrolidine. The resulting product is then purified through column chromatography to obtain 1-[(5-acetyl-3-thienyl)methyl]-2,5-pyrrolidinedione T in its pure form.
Applications De Recherche Scientifique
1-[(5-acetyl-3-thienyl)methyl]-2,5-pyrrolidinedione T is widely used in scientific research for the detection and quantification of amyloid fibrils. It has been used in a variety of studies, including the characterization of amyloid fibrils in vitro, the detection of amyloid fibrils in tissue samples, and the evaluation of potential therapeutics for amyloid-related diseases.
Propriétés
IUPAC Name |
1-[(5-acetylthiophen-3-yl)methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c1-7(13)9-4-8(6-16-9)5-12-10(14)2-3-11(12)15/h4,6H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIXTPNCIBVAGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)CN2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Acetylthiophen-3-yl)methyl]pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5851166.png)


![1-ethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5851200.png)

![2-[3-(2-methylphenyl)-5-isoxazolyl]phenol](/img/structure/B5851205.png)
![2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5851214.png)
![N-[2-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5851227.png)





![N'-{[5-(4-iodophenyl)-2-furyl]methylene}-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5851267.png)